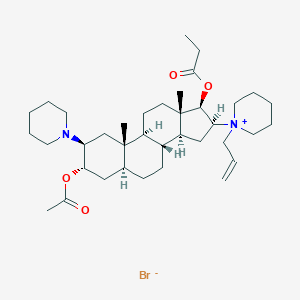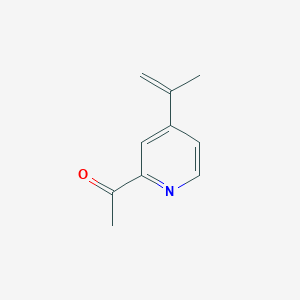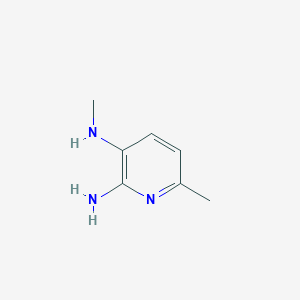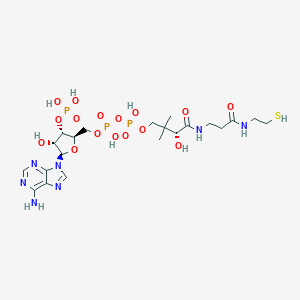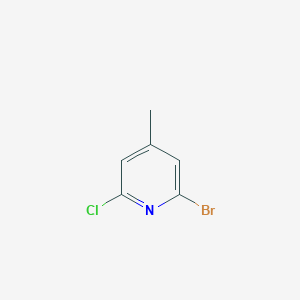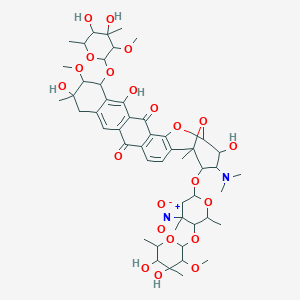
Respinomycin D
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Respinomycin D is a natural product that has been recently discovered and studied extensively for its potential in treating cancer. It was first isolated from the Streptomyces bacteria in 2009. Respinomycin D has shown promising results in inhibiting the growth of various types of cancer cells, including lung, breast, and colon cancer.
作用機序
Respinomycin D inhibits the growth of cancer cells by targeting the DNA replication machinery. It binds to a protein called DNA polymerase alpha, which is essential for DNA replication, and prevents it from functioning properly. This leads to an accumulation of DNA damage and eventually triggers apoptosis in cancer cells. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation.
生化学的および生理学的効果
Respinomycin D has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Respinomycin D has also been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases. In addition, Respinomycin D has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment.
実験室実験の利点と制限
One of the advantages of Respinomycin D is its specificity for cancer cells. It has been shown to have low toxicity in normal cells, indicating its potential as a cancer treatment. However, Respinomycin D is difficult to synthesize, which limits its availability for lab experiments. In addition, Respinomycin D is a complex molecule that may have off-target effects, which could limit its use as a cancer treatment.
将来の方向性
There are several future directions for Respinomycin D research. One direction is to improve the synthesis method to increase the yield and reduce the complexity of the synthesis. Another direction is to investigate the potential of Respinomycin D in combination with other cancer treatments, such as chemotherapy and radiation therapy. In addition, further research is needed to understand the mechanism of action of Respinomycin D and its potential use in treating other diseases, such as inflammatory diseases.
合成法
Respinomycin D is a complex molecule that is difficult to synthesize. The first total synthesis of Respinomycin D was achieved in 2018 by a research team led by Professor Liang Xu. The synthesis involved 20 steps and required the use of several protecting groups and catalysts. The total yield of the synthesis was only 0.3%, indicating the difficulty of synthesizing Respinomycin D.
科学的研究の応用
Respinomycin D has been extensively studied for its potential in treating cancer. Several studies have shown that Respinomycin D inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Respinomycin D has also been shown to inhibit the expression of certain genes that are involved in cancer cell growth and proliferation. In addition, Respinomycin D has been found to have anti-inflammatory properties and may be useful in treating inflammatory diseases.
特性
CAS番号 |
151233-07-7 |
|---|---|
製品名 |
Respinomycin D |
分子式 |
C51H70N2O22 |
分子量 |
1063.1 g/mol |
IUPAC名 |
13-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-24-[5-(4,5-dihydroxy-3-methoxy-4,6-dimethyloxan-2-yl)oxy-4,6-dimethyl-4-nitrooxan-2-yl]oxy-23-(dimethylamino)-11,15,22-trihydroxy-12-methoxy-1,11-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2(19),3,5(18),7(16),8,14-hexaene-6,17-dione |
InChI |
InChI=1S/C51H70N2O22/c1-19-37(58)49(6,61)42(66-12)45(69-19)73-36-27-22(17-48(5,60)41(36)65-11)16-24-28(32(27)55)33(56)29-23(31(24)54)14-15-25-35(29)72-44-34(57)30(52(9)10)40(51(25,8)75-44)71-26-18-47(4,53(63)64)39(21(3)68-26)74-46-43(67-13)50(7,62)38(59)20(2)70-46/h14-16,19-21,26,30,34,36-46,55,57-62H,17-18H2,1-13H3 |
InChIキー |
QYNAQIXCSIMIOO-UHFFFAOYSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
正規SMILES |
CC1C(C(C(C(O1)OC2C(C(CC3=CC4=C(C(=C23)O)C(=O)C5=C(C4=O)C=CC6=C5OC7C(C(C(C6(O7)C)OC8CC(C(C(O8)C)OC9C(C(C(C(O9)C)O)(C)O)OC)(C)[N+](=O)[O-])N(C)C)O)(C)O)OC)OC)(C)O)O |
同義語 |
respinomycin D |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



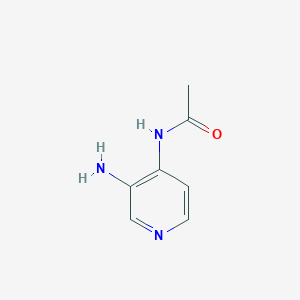
![2-([1,1'-Biphenyl]-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B114917.png)
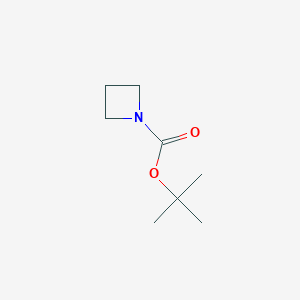
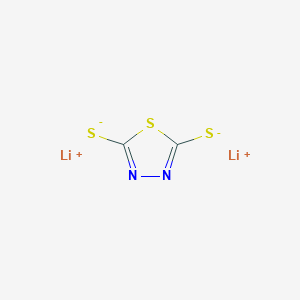
![8-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]-6-(trifluoromethyl)-1H-pteridine-2,4,7-trione](/img/structure/B114927.png)
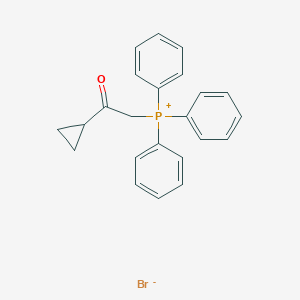
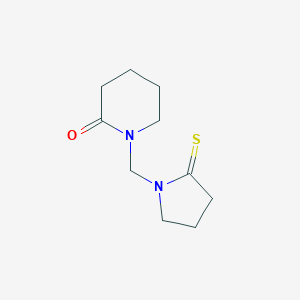
![tert-butyl N-[(2S,3R)-4-[(3S,4aS,8aS)-3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylbutan-2-yl]carbamate](/img/structure/B114931.png)
![N-[6-[[1-[[1-[2-[(2-amino-2-oxoethyl)carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-[[2-[[3-hydroxy-2-[[2-[[3-(1H-imidazol-2-yl)-2-[(5-oxopyrrolidine-2-carbonyl)amino]propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-6-oxohexyl]-N'-[3-hydroxy-2-methyl-6-[[3,5,12-trihydroxy-3-(2-hydroxyacetyl)-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]oxan-4-yl]pentanediamide](/img/structure/B114936.png)
